molecular formula C7H10NO6P B14569015 Dimethyl [(5-nitrofuran-2-yl)methyl]phosphonate CAS No. 61736-82-1

Dimethyl [(5-nitrofuran-2-yl)methyl]phosphonate

Cat. No.: B14569015
CAS No.: 61736-82-1
M. Wt: 235.13 g/mol
InChI Key: ZZFODRQJUQTUSO-UHFFFAOYSA-N
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Description

Dimethyl [(5-nitrofuran-2-yl)methyl]phosphonate is a chemical compound that belongs to the class of nitrofuran derivatives These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties

Properties

CAS No.

61736-82-1

Molecular Formula

C7H10NO6P

Molecular Weight

235.13 g/mol

IUPAC Name

2-(dimethoxyphosphorylmethyl)-5-nitrofuran

InChI

InChI=1S/C7H10NO6P/c1-12-15(11,13-2)5-6-3-4-7(14-6)8(9)10/h3-4H,5H2,1-2H3

InChI Key

ZZFODRQJUQTUSO-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC1=CC=C(O1)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl [(5-nitrofuran-2-yl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 5-nitrofurfural under acidic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(5-nitrofuran-2-yl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl [(5-nitrofuran-2-yl)methyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl [(5-nitrofuran-2-yl)methyl]phosphonate involves its interaction with cellular components. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that cause damage to cellular structures. This oxidative stress can lead to cell death, making it effective against microbial and cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Nitrofurazone: Contains an n-methyl urea group.

    Furaltadone: Has a 3–5-nitrofuran-2-yl-methylideneamino-1,3-oxazolidin-2-one structure.

    Furazolidone: Contains a 3-methyl-1,3-oxazolidin-2-one moiety.

    Nitrofurantoin: Features a 1-methylimidazolidine-2,4-dione structure.

Uniqueness

Dimethyl [(5-nitrofuran-2-yl)methyl]phosphonate is unique due to its phosphonate group, which imparts distinct chemical properties and reactivity compared to other nitrofuran derivatives. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

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